vBRIDP
Description
Evolution of Phosphine (B1218219) Ligand Design in Transition Metal Catalysis
The development of phosphine ligands has profoundly impacted transition metal-catalyzed reactions nih.gov. The ability to readily and independently vary their steric and electronic properties allows for the fine-tuning of coordinated species, enhancing the desired properties of the complex at different stages of a catalytic cycle nih.gov. Early phosphine ligands laid the groundwork, and subsequent research has focused on developing ligands with superior properties to their predecessors acs.orgnih.gov. This evolution has led to the design of various phosphine motifs, including monodentate and bidentate ligands, as well as those incorporating chirality sigmaaldrich.com.
Significance of Phosphine Ligands in Facilitating Diverse Organic Transformations
Phosphine ligands are among the most important tools in chemistry due to their effectiveness in catalysis by modulating the electronic and steric properties of metal complexes cfmot.de. They are essential for developing efficient catalytic systems that enable the formation of complex molecules with high precision and yield scbt.com. Phosphine ligands play a key role in stabilizing and activating the central metal atom in transition metal-catalyzed cross-coupling reactions sigmaaldrich.com. They are widely used with catalysts based on palladium, nickel, rhodium, iridium, and gold tcichemicals.com. These ligands are crucial for a variety of organic synthesis reactions, including hydrogenation, hydroformylation, and numerous cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination cfmot.descbt.com.
Overview of 2,2-Diphenylvinylphosphines (vBRIDPs) as Advanced Ligands
2,2-Diphenylvinylphosphines (vBRIDPs), along with 2,2-diphenylcyclopropylphosphines (cBRIDPs), represent a newer series of phosphine ligands designed to possess high electron density on the phosphorus atom while maintaining air stability jst.go.jpresearchgate.net. This air stability is attributed to their unique structures that prevent oxidation to phosphine oxides jst.go.jpresearchgate.net. The design concepts for BRIDPs are based on achieving electron richness and steric hindrance jst.go.jp. vBRIDPs have been shown to effectively catalyze coupling reactions of a wide range of aryl halides with various coupling partners, including arylboronic acids, amines, and aryl ketones, when used in conjunction with palladium species jst.go.jpresearchgate.net.
Academic Research Landscape and Future Trajectories for vBRIDP
Academic research has explored the utility of this compound ligands in various palladium-catalyzed coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination jst.go.jpresearchgate.net. Studies have compared the characteristics of Pd/BRIDP complexes with different substituent groups on the phosphorus atom, such as tert-butyl and cyclohexyl groups jst.go.jp. While cBRIDP has shown superior performance over this compound in some specific reactions like the Suzuki-Miyaura cross-coupling, attributed to the cyclopropyl's electron-richness accelerating oxidative addition and its sterics aiding reductive elimination, this compound remains a valuable ligand in the BRIDP series researchgate.netnih.govresearchgate.netresearchgate.net. The development of new phosphine ligands with properties superior to their predecessors remains a central task for chemists acs.orgnih.gov. The unique structural features and catalytic activity demonstrated by this compound suggest potential for further exploration in facilitating diverse organic transformations and optimizing reaction conditions. Future research trajectories may involve further tuning of the this compound structure to enhance reactivity and selectivity for specific challenging transformations, as well as exploring their application with other transition metals beyond palladium.
Content Inclusions: Data Tables and Detailed Research Findings
Research on this compound ligands has provided detailed findings regarding their performance in specific catalytic reactions. For instance, studies have investigated the effectiveness of catalyst systems comprising BRIDPs and palladium species in coupling reactions of aryl halides with various substrates jst.go.jpresearchgate.net.
Below is an example of how data on the performance of this compound in a specific reaction might be presented, illustrating the type of detailed research findings associated with this ligand class. Please note that specific quantitative data for this compound compared to other ligands in a single, directly comparable table across diverse reactions was not consistently available in the search results, but the descriptions highlight its effectiveness in certain transformations.
Simulated Data Table: Palladium-Catalyzed Coupling Reaction
| Entry | Aryl Halide | Coupling Partner | Ligand | Catalyst Loading (mol%) | Yield (%) | Notes |
| 1 | Aryl Bromide | Arylboronic Acid | This compound | Low | Excellent | Effective Suzuki-Miyaura coupling. jst.go.jp |
| 2 | Aryl Chloride | Amine | This compound | Low | Good to Excellent | Effective Buchwald-Hartwig amination. jst.go.jpresearchgate.net |
| 3 | Aryl Bromide | Aryl Ketone | This compound | Low | Effective | Coupling reaction observed. jst.go.jp |
Detailed research findings indicate that this compound ligands, particularly in palladium-catalyzed systems, are effective for coupling reactions involving a range of aryl halides jst.go.jpresearchgate.net. Their high electron density on phosphorus, combined with structural features that contribute to air stability, makes them valuable in organic synthesis jst.go.jpresearchgate.net. The effectiveness of this compound in reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination has been highlighted, often enabling these transformations under mild conditions and with relatively low catalyst loadings jst.go.jpresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGZMOQFIMJEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475779 | |
| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384842-25-5 | |
| Record name | Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384842-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Vbridp and Its Analogues
Phosphination Reaction Strategies
The formation of the phosphorus-carbon bond is a central step in the synthesis of phosphine (B1218219) ligands. Various strategies are employed, often involving nucleophilic attack on a phosphorus electrophile.
Phosphination of Grignard Reagents
The reaction of Grignard reagents (organomagnesium compounds) with chlorophosphines is a widely used method for synthesizing phosphine ligands google.comliv.ac.ukdigitellinc.comacs.orgrsc.orgresearchgate.net. This approach involves the nucleophilic attack of the carbon atom in the Grignard reagent on the phosphorus atom of the chlorophosphine, displacing the chloride leaving group digitellinc.com.
For the synthesis of bulky phosphines, arylmagnesium halides can react with chlorodialkylphosphines acs.org. However, as the steric bulk of the organic group on the Grignard reagent or the chlorophosphine increases, the rate of this nucleophilic attack can slow down, potentially leading to lower yields digitellinc.com. Despite this challenge, organomagnesium compounds remain a predominant choice for introducing organic moieties onto a phosphorus center google.com.
Role of Chlorophosphines in Synthesis (e.g., Di-tert-butyl chlorophosphine, Chlorodicyclohexylphosphine)
Chlorophosphines serve as essential electrophilic phosphorus building blocks in phosphine synthesis. The choice of chlorophosphine dictates the alkyl or aryl groups directly attached to the phosphorus atom. Di-tert-butyl chlorophosphine and Chlorodicyclohexylphosphine (B95532) are frequently used in the synthesis of bulky phosphine ligands.
Di-tert-butyl chlorophosphine (CID 139566) and Chlorodicyclohexylphosphine (CID 2734135) can be prepared by the reaction of phosphorus trichloride (B1173362) (PCl₃) with the corresponding Grignard reagents, such as tert-butylmagnesium chloride or cyclohexylmagnesium chloride google.comacs.orgnih.govresearchgate.net. These chlorophosphines can then be reacted with appropriate organometallic species to form the desired tertiary phosphines liv.ac.uknih.govacs.org. Highly encumbered dialkyl or diaryl chlorophosphines have been shown to be effective electrophiles in phosphination reactions nih.gov.
Catalytic Additives in Synthesis (e.g., Copper Salts)
While Grignard reactions with chlorophosphines can proceed without catalysis, the inclusion of catalytic additives, particularly copper salts, has been shown to facilitate certain phosphination reactions. Copper salts, such as copper(I) chloride, can catalyze the stereospecific phosphination of organoboronic esters with chlorophosphines nih.govorganic-chemistry.orgfigshare.comnih.govacs.org. The use of a catalytic amount of copper salt has been found to be effective when employing sterically hindered phosphine electrophiles nih.gov. Copper catalysis has also been applied to the addition of secondary phosphine oxides to alkynes d-nb.inforsc.org.
Optimized Synthesis Protocols for Research-Grade vBRIDP
Optimized synthetic protocols are crucial for obtaining research-grade phosphine ligands efficiently. For bulky dialkylbiaryl phosphine ligands, efforts have been made to develop more streamlined and cost-effective procedures.
An improved one-pot procedure has been reported for the preparation of functionalized biphenyl-based phosphine ligands, including those with di-tert-butyl and dicyclohexylphosphine (B1630591) groups acs.orgnih.gov. This method involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. This one-pot approach is considered less expensive and time-consuming compared to previous methods acs.orgnih.gov. Furthermore, the cost can be reduced by preparing chlorodicyclohexylphosphine from PCl₃ and cyclohexylmagnesium chloride and using the crude product without extensive purification acs.orgnih.gov.
While specific optimized protocols solely for this compound are often detailed in supplementary materials of research publications jst.go.jp, the principles and techniques developed for analogous bulky phosphines, such as the use of Grignard reagents and specific chlorophosphines under controlled conditions, are generally applicable.
Derivatization and Structural Modification in Synthesis
The synthesis of this compound and its analogues can involve derivatization and structural modification to access a variety of related ligands with tailored properties. Chlorodicyclohexylphosphine, for instance, serves as a starting material for the synthesis of various phosphine derivatives and ligands chemicalbook.com.
One common strategy for handling sensitive phosphines during synthesis or for purification is the formation of borane (B79455) adducts rsc.orgacs.orgrsc.org. The phosphine is reacted with a borane source to form a more stable adduct, which can be purified and stored more easily. The free phosphine can then be liberated by removal of the borane protecting group rsc.orgrsc.org.
Structural modifications can also involve altering the organic substituents on the phosphorus atom or the biaryl framework to tune the electronic and steric properties of the resulting ligand researchgate.netrsc.org. For example, functionalization of other parts of the ligand structure, such as a pyridine (B92270) nitrogen in related pincer ligands, can significantly alter the reactivity of metal complexes formed with these ligands acs.org.
Catalytic Applications of Vbridp in Advanced Organic Synthesis
vBRIDP in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org this compound has been explored as a supporting ligand in several such transformations. sigmaaldrich.comchemdict.com
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction involves the coupling of aryl or vinyl (pseudo)halides with organoboron compounds, typically boronic acids or esters, catalyzed by a palladium complex. nih.govjmchemsci.com this compound has been shown to be effective in this reaction. sigmaaldrich.comtcichemicals.comtakasago.com
Catalyst systems incorporating this compound and palladium have demonstrated effectiveness in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. jst.go.jp The reaction involves the coupling of aryl halides with arylboronic acids. smolecule.com Studies have investigated the efficiency of palladium catalysts with different ligands, including phosphines, in the coupling of aryl halides (such as iodides and bromides) with phenylboronic acid. jmchemsci.comrsc.orgnih.govresearchgate.net While general trends show good yields with aryl iodides and bromides, efficiency can vary depending on the specific catalyst system and substrates. jmchemsci.comrsc.org
Aryl chlorides are less reactive substrates in Suzuki-Miyaura couplings compared to aryl iodides and bromides due to the strength of the C-Cl bond. researchgate.netorganic-chemistry.org However, the development of specialized ligands, including bulky and electron-rich phosphines, has enabled the coupling of unactivated and electron-rich aryl chlorides. nih.govresearchgate.net this compound has been noted for its ability to facilitate the coupling of electron-rich aryl chlorides and heteroaryl chlorides within a short timeframe. smolecule.com Heteroaryl chlorides can sometimes undergo Suzuki-Miyaura coupling with commonly used catalysts, as the presence of a nitrogen atom can decrease the energy required for oxidative addition. uwindsor.ca Efficient coupling of heteroaryl chlorides often requires optimized conditions and suitable ligands. organic-chemistry.org
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between amines and aryl halides or pseudohalides. libretexts.org this compound is listed as a suitable ligand for the Buchwald-Hartwig cross-coupling reaction. sigmaaldrich.comchemdict.comsigmaaldrich.comsigmaaldrich.com Catalyst systems featuring BRIDP ligands, including this compound, have been described for the coupling of aryl bromides and chlorides with amines, yielding products in good to excellent yields. researchgate.net These ligands are among the efficient catalysts reported for the C-N coupling of primary amines. researchgate.net
Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling between organohalides or pseudohalides and alkenes to form substituted alkenes. libretexts.org this compound is indicated as a suitable ligand for the Heck reaction. sigmaaldrich.comchemdict.comsigmaaldrich.com Ligands like this compound have been designed to improve the efficiency and versatility of palladium-catalyzed coupling reactions, including the Heck reaction. jst.go.jpresearchgate.net Intramolecular Heck reactions, where both reacting partners are in the same molecule, can be particularly efficient and offer improved regioselectivity and stereoselectivity. libretexts.org
Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction involving organosilicon compounds with organic halides or pseudohalides. researchgate.netgoogle.com this compound is listed as a suitable ligand for the Hiyama coupling reaction. sigmaaldrich.comchemdict.comsigmaaldrich.com This reaction is considered an important method for carbon-carbon bond formation, utilizing organosilicon compounds which are often robust and easy to handle. researchgate.net
Negishi Coupling
The Negishi coupling reaction, a palladium- or nickel-catalyzed cross-coupling between organic halides or triflates and organozinc compounds, is a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.org Palladium catalysts are generally preferred due to their higher chemical yields and functional group tolerance. wikipedia.org The reaction involves oxidative addition, transmetallation, and reductive elimination steps. nih.gov A key challenge in Negishi coupling, particularly with secondary alkylzinc halides, is suppressing the undesired β-hydride elimination pathway, which competes with the desired reductive elimination. nih.gov Ligands play a crucial role in facilitating the rate of reductive elimination relative to β-hydride elimination. nih.gov While the search results did not provide specific detailed research findings or data tables solely focused on this compound in Negishi coupling, this compound is listed as a suitable ligand for this reaction type. sigmaaldrich.comsigmaaldrich.com
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgscirp.org Typically, this reaction utilizes a palladium catalyst, a copper(I) cocatalyst, and an amine base, often requiring anhydrous and anaerobic conditions. organic-chemistry.org However, newer methods have been developed to overcome these restrictions, including procedures in aqueous environments. escholarship.orgorganic-chemistry.org The nature of the ligand in the palladium catalyst can influence the regioselectivity of the Sonogashira coupling. rsc.org Cy-vBRIDP has been explored for use in Sonogashira couplings conducted in water under micellar conditions. escholarship.org this compound is generally listed as a phosphine (B1218219) ligand applicable to Sonogashira coupling reactions. sigmaaldrich.comsigmaaldrich.com
Stille Coupling
The Stille coupling reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between organotin compounds and organic halides or triflates. libretexts.orgnih.govnumberanalytics.com The reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organostannane, and reductive elimination to form the coupled product. libretexts.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity in Stille coupling. numberanalytics.com While organotin reagents are air stable, their toxicity and the difficulty in removing tin byproducts can be drawbacks. libretexts.orgnih.gov Electron-rich phosphine ligands have enabled the efficient coupling of less reactive aryl halides and sulfonates. nih.gov this compound is identified as a suitable ligand for use in Stille coupling reactions. sigmaaldrich.comsigmaaldrich.com
This compound in Other Metal-Catalyzed Organic Transformations
Beyond the Negishi, Sonogashira, and Stille couplings, this compound and related BRIDP ligands have demonstrated utility in other palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. jst.go.jpresearchgate.netsigmaaldrich.comsigmaaldrich.com The Suzuki-Miyaura coupling, which involves the reaction of aryl or vinyl halides with organoboronic acids, is another widely used C-C bond forming reaction catalyzed by palladium complexes, often with phosphine ligands. The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds between aryl halides and amines. BRIDP ligands have been designed to effectively catalyze the coupling of a wide range of aryl halides with arylboronic acids and amines. jst.go.jpresearchgate.net The performance of Pd/BRIDP complexes can vary depending on the substituent groups on the phosphorus atom, such as tert-butyl (in this compound) and cyclohexyl (in Cy-vBRIDP) groups. jst.go.jpresearchgate.net this compound is also listed as being applicable to Heck and Hiyama coupling reactions. sigmaaldrich.comsigmaaldrich.com
Catalyst System Development and Optimization Utilizing this compound
The development and optimization of catalyst systems utilizing phosphine ligands like this compound are crucial for enhancing the efficiency and selectivity of metal-catalyzed organic reactions. Ligand screening is a key step in this process, aiming to identify the optimal ligand from a pool of candidates for a specific reaction. researchgate.netrsc.org This often involves experimental trial-and-error, although computational approaches, such as virtual ligand-assisted (VLA) screening, are being explored to streamline this. researchgate.netrsc.orgchemrxiv.org These computational methods aim to predict optimal ligand features by analyzing electronic and steric effects. researchgate.netrsc.orgchemrxiv.org
The design of this compound and other BRIDP ligands is based on concepts related to electron richness and steric hindrance. jst.go.jpresearchgate.net Comparing the characteristics of palladium complexes with different substituent groups on the phosphorus atom, such as the tert-butyl groups in this compound and the cyclohexyl groups in Cy-vBRIDP, is part of catalyst system development. jst.go.jpresearchgate.net The unique structures of BRIDP ligands, contributing to their air stability, are a result of deliberate design. jst.go.jpresearchgate.net
Industrial Process Applications of this compound-Catalyzed Reactions
Metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is widely used in industrial settings for the synthesis of pharmaceuticals, agrochemicals, and materials. wikipedia.orgvapourtec.comappliedcatalysts.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is often favored in fine chemical and pharmaceutical synthesis due to the requirement for high selectivity and specificity. appliedcatalysts.com
The development of BRIDP ligands, including this compound, has been driven partly by their potential application in industrial processes. jst.go.jpresearchgate.net While specific large-scale industrial applications solely featuring this compound were not detailed in the search results, the research highlights successful applications of BRIDP ligands to industrial processes. jst.go.jpresearchgate.net For instance, Negishi coupling, a reaction type where this compound is applicable, has been used in the pharmaceutical industry for the manufacture of drug intermediates, offering advantages in yield compared to other coupling methods in certain cases. wikipedia.org The air stability of BRIDP ligands is a valuable characteristic for industrial handling and processes. jst.go.jpresearchgate.net
Mechanistic Investigations of Vbridp Mediated Catalysis
Ligand-Metal Center Interactions
The interaction between a ligand like vBRIDP and a metal center is fundamental to its function in catalysis. Ligands act as Lewis bases, donating electron pairs to the metal center, which acts as a Lewis acid. libretexts.org This interaction forms coordinate covalent bonds, influencing the electronic state and coordination environment of the metal, thereby affecting its reactivity. uwo.cadalalinstitute.com
Influence on Reactivity and Selectivity in Catalytic Cycles
The bidentate coordination of this compound significantly influences the reactivity and selectivity observed in palladium-catalyzed reactions. smolecule.com The specific way a bidentate ligand binds to the metal center, including the resulting bite angle (the angle between the two donor atoms and the metal center), can affect the stability of intermediates and transition states within a catalytic cycle. cmu.edu This, in turn, dictates which reaction pathways are favored, thereby controlling both the rate and the outcome (selectivity) of the reaction. cmu.edunih.gov For instance, in palladium-catalyzed cross-coupling reactions, the ligand's influence on steps like oxidative addition, transmetalation, and reductive elimination is critical for efficient catalysis. tcichemicals.comub.edu Studies on related phosphine (B1218219) ligands have shown that ligand conformation and coordination mode can dynamically change during a catalytic cycle, enabling access to unique mechanisms and challenging reaction steps. uwo.canih.gov
Theoretical and Computational Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of this compound-mediated catalysis. nih.govrsc.orgfraunhofer.deoaepublish.comcore.ac.ukrsc.orgchemrxiv.orgrsc.org These methods allow researchers to model reaction pathways, analyze the electronic and steric factors at play, and gain detailed insights that are often difficult to obtain experimentally. core.ac.ukchemrxiv.orgrsc.orgchemrxiv.org
Density Functional Theory (DFT) Calculations for Reaction Pathways
DFT calculations are widely used to elucidate the free energy profiles and transition states of plausible reaction pathways in catalytic cycles. rsc.orgrsc.org By calculating the energies of reactants, intermediates, transition states, and products, DFT can help determine the most energetically favorable route for a reaction to proceed. rsc.orgoaepublish.com This includes investigating key steps in cross-coupling reactions catalyzed by palladium complexes, such as the oxidative addition of the substrate to the metal center, transmetalation, and reductive elimination to form the product. ub.edu DFT studies can provide activation energies and reaction energies for each elementary step, offering a detailed picture of the catalytic mechanism. rsc.org
Analysis of Steric and Electronic Effects on Catalytic Performance
The steric and electronic properties of a ligand like this compound play a crucial role in determining the catalytic performance of the metal complex. cmu.edunih.govtcichemicals.comub.educore.ac.ukrsc.orgchemrxiv.orgmdpi.comuib.noox.ac.uk Computational methods are extensively used to analyze these effects. Steric bulk of a ligand can influence the accessibility of the metal center to the substrate and affect the stability of intermediates due to spatial interactions. cmu.edunih.govtcichemicals.comub.eduuib.no Electronic properties, such as the electron-donating or withdrawing nature of the ligand, affect the electron density at the metal center, which in turn influences its ability to undergo oxidative addition and reductive elimination. cmu.edutcichemicals.comub.edumdpi.com
Computational descriptors, such as the Tolman cone angle (for steric bulk) and electronic parameters (e.g., related to HOMO-LUMO energies or vibrational frequencies), are calculated using DFT to quantify these effects. ub.edursc.org By correlating these descriptors with calculated reaction barriers or experimental outcomes, researchers can understand how specific structural features of the ligand impact reactivity and selectivity. core.ac.ukchemrxiv.orgrsc.orgchemrxiv.org For instance, studies have shown that electron-rich and bulky phosphine ligands can be highly effective in promoting catalytic cycles in cross-coupling reactions. tcichemicals.com
Interactive Table: Ligand Properties and Effects (Illustrative based on general phosphine ligand studies)
| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Effect on Steric Hindrance | Effect on Electron Density at Metal |
| Increased Electron Density | Generally increases reactivity | Can be influenced by other factors | Indirect | Increases |
| Increased Bulkiness (Cone Angle) | Can improve | Generally improves | Increases | Indirect |
| Bidentate Chelation | Can enhance stability of intermediates | Can influence pathway | Depends on bite angle and substituents | Can influence |
Computational Modeling of Oxidative Addition Pathways
Oxidative addition is a critical step in many transition metal catalyzed reactions, including those involving palladium and phosphine ligands. tcichemicals.comub.educore.ac.ukchemrxiv.orgrsc.org This step involves the formal insertion of the metal into a substrate bond (e.g., an aryl-halide bond in cross-coupling). Computational modeling, primarily using DFT, is employed to study the transition states and energy barriers associated with different oxidative addition pathways. ub.educore.ac.ukchemrxiv.orgrsc.org
These calculations can reveal how the nature of the ligand, including its steric and electronic properties and its coordination mode (e.g., bidentate), influences the ease and selectivity of oxidative addition. ub.educore.ac.ukchemrxiv.org For example, computational studies have compared the oxidative addition of substrates to metal complexes with different phosphine ligands to understand the energetic preferences and likely reaction routes. ub.educore.ac.uk This computational analysis is vital for rationalizing observed reactivity and designing ligands that promote efficient catalytic cycles. chemrxiv.orgrsc.org
Identification and Characterization of Catalytic Intermediates
Catalytic reactions proceed through a series of intermediates that are often short-lived and present at low concentrations. Identifying and characterizing these species provides critical evidence for proposed reaction mechanisms.
Spectroscopic techniques are indispensable tools for the detection and characterization of reactive intermediates in catalytic cycles. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Mass Spectrometry (MS) have been widely applied to study catalytic mechanisms nih.govnih.govwikipedia.orgnih.govcenmed.comfishersci.fifishersci.sefishersci.iefishersci.co.ukfishersci.fiamericanelements.comontosight.ai.
While specific spectroscopic studies detailing intermediates formed directly with the this compound ligand in copper catalysis are not extensively reported in the provided search results, studies on related copper-catalyzed hydrophosphination reactions utilizing other phosphine ligands demonstrate the utility of these techniques. For instance, NMR spectroscopy has been employed to observe a copper-phosphido dimer, suggested to be a resting state in certain copper-catalyzed hydrophosphination systems cenmed.comfishersci.fi. In-situ EPR experiments have been used to rule out radical processes in copper-catalyzed hydrophosphination nih.govwikipedia.org. IR spectroscopy can provide information about the structural coordination of intermediates fishersci.co.uk. The application of these spectroscopic methods to systems employing this compound or its analogues would be essential for the direct characterization of the catalytic intermediates formed.
Studies on copper-catalyzed hydrophosphination reactions have highlighted the central role of copper-phosphido intermediates nih.govnih.govwikipedia.orgnih.govcenmed.comfishersci.fiereztech.comjkchemical.com. These intermediates are typically formed through the reaction of a copper precursor with a phosphine. For example, a Cu(I)-phosphido species has been proposed to form from Cu(acac)2 and a phosphine nih.govnih.gov. In other systems, a Cu-phosphido complex is generated from a copper salt like Cu(CH3CN)4PF6 in the presence of a phosphine ligand and a base such as DBU jkchemical.com.
Dynamic Kinetic Asymmetric Transformation (DyKAT) Processes with this compound Analogues
Dynamic Kinetic Asymmetric Transformation (DyKAT) is a powerful strategy in asymmetric catalysis that allows for the conversion of a racemic or prochiral substrate into a single stereoisomer of the product, by coupling a kinetic resolution of the substrate with the in-situ racemization of the starting material or an intermediate. This process is particularly relevant for creating stereocenters at phosphorus atoms.
While direct studies on DyKAT processes explicitly utilizing this compound were not found in the search results, research on asymmetric hydrophosphination catalyzed by copper complexes with related phosphine ligands, such as DuPhos analogues, has demonstrated the effectiveness of DyKAT for achieving high enantioselectivity and enriching phosphorus stereocenters cenmed.comfishersci.fijkchemical.com. In these systems, rapid epimerization of a copper-phosphido intermediate has been proposed to occur, which allows the slower, stereoselective insertion step to preferentially consume one stereoisomer of the intermediate, driving the reaction towards a single enantiomer of the product jkchemical.com.
The concept of DyKAT is applicable to catalytic systems where a chiral intermediate can undergo racemization faster than the bond-forming step that sets the stereochemistry. The successful application of DyKAT in copper-catalyzed hydrophosphination with related phosphine ligands suggests that this compound analogues with appropriate structural modifications could potentially be explored in similar asymmetric transformations to control stereochemistry at the phosphorus center.
Advanced Analytical Techniques in Vbridp Research
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques play a vital role in confirming the chemical structure of vBRIDP and assessing its purity. Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. savemyexams.com For this compound, IR spectroscopy can provide valuable information about the presence of key bonds, such as C-H, C=C, and P-C stretches, contributing to the confirmation of its molecular structure. rsc.org
While specific detailed UV-Vis spectroscopic data for this compound is not extensively reported in the immediate search results, UV-Vis spectroscopy is a common technique for analyzing organic compounds, particularly those containing chromophores or extended pi systems like the diphenylvinyl group in this compound. msu.eduyoutube.comwikipedia.orglabproinc.com This method can be used for quantitative analysis and can provide insights into the electronic properties of the molecule, which are relevant to its behavior as a ligand in catalysis.
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and monitoring chemical reactions in which it is involved. HPLC is frequently cited as the method used to determine the purity of commercially available this compound, with typical purities reported as >98.0%. smolecule.comudel.edursc.orgnih.govvwr.com A related compound, Cy-vBRIDP, also shows purity assessed by HPLC, typically >90.0%. bham.ac.ukcore.ac.uklabscoop.com
| Compound | CAS Number | Purity Assessment Method | Typical Purity |
|---|---|---|---|
| This compound | 384842-25-5 | HPLC | >98.0% |
| Cy-vBRIDP | 384842-24-4 | HPLC | >90.0% |
Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful tools for monitoring reaction progress. LC/MS allows for the separation of reaction mixture components by HPLC followed by their identification and quantification by mass spectrometry. This is crucial for tracking the consumption of starting materials, the formation of products, and the detection of any byproducts, providing insights into reaction kinetics and optimization. cymitquimica.com
Mass Spectrometry for Molecular Characterization
Mass Spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound and related species, aiding in their identification and structural characterization. Coupled with chromatography (e.g., in LC/MS), it is used for the analysis of complex reaction mixtures. cymitquimica.com
In the context of catalysis, Mass Spectrometry can also be applied to analyze metal complexes formed with this compound. For instance, mass spec analysis has been utilized in the characterization of metal-phosphine complexes, such as a Cu-phosphido dimer. nih.gov This demonstrates the utility of MS in understanding the species involved in catalytic cycles. Additionally, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be employed to detect and quantify trace amounts of metal residues, which is important for assessing catalyst leaching and product purity in reactions catalyzed by metal complexes of this compound.
NMR Spectroscopy for Ligand-Metal Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules and investigating their behavior in solution. For this compound, various NMR experiments, including ¹H, ¹³C, ¹⁹F, and ³¹P NMR, are valuable for confirming its structure and assessing its purity. rsc.org
Specifically, ³¹P NMR is highly informative for phosphorus-containing ligands like this compound, as phosphorus is a spin-active nucleus. The chemical shift and coupling patterns in the ³¹P NMR spectrum can provide direct evidence of the phosphorus atom's electronic environment and connectivity. msu.edu
Structure Activity Relationships and Derivatization Studies of Vbridp and Analogues
Strategic Modifications to the vBRIDP Scaffold for Enhanced Catalysis
The design of the BRIDP ligands, including this compound and its analogues, is centered on manipulating the electronic richness and steric hindrance around the phosphorus atom to enhance catalytic performance. fishersci.ca Strategic modifications to the core this compound scaffold have led to the development of related ligands such as cBRIDP and Cy-vBRIDP, aiming to optimize catalytic efficiency in various cross-coupling reactions. The structural variations, particularly the introduction of cyclopropyl (B3062369) or cyclohexyl groups and different substituents on the phosphorus atom, are intended to fine-tune the ligand's electronic and steric properties, which are critical for effective coordination to the metal center and subsequent catalytic turnover. The interplay between ligand structure and the metal center dictates the efficiency of key steps in catalytic cycles, such as oxidative addition and reductive elimination. sigmaaldrich.com, , chemicalbook.com
Comparative Analysis with Related BRIDP Ligands
Comparative studies between this compound and its analogues, such as cBRIDP and Cy-vBRIDP, have provided valuable insights into the impact of structural variations on catalytic performance. These comparisons often highlight the delicate balance between electronic and steric factors required for optimal activity in specific catalytic transformations.
| Ligand | Core Structure | Phosphorus Substituents | Key Structural Feature | Noted Performance/Properties |
| This compound | 2,2-diphenylvinyl | tert-butyl | Vinyl group | Used in various cross-coupling reactions. nih.gov |
| Cy-vBRIDP | 2,2-diphenylvinyl | Cyclohexyl | Vinyl group, Cyclohexyl | Designed as a variant of this compound. nih.gov Included in studies comparing phosphine (B1218219) ligands. nih.gov |
| cBRIDP | 2,2-diphenylcyclopropyl | tert-butyl | Cyclopropyl group | Outperforms this compound in Suzuki-Miyaura coupling. fishersci.ca, tcichemicals.com, sigmaaldrich.com, sigmaaldrich.com Electron-rich and bulky. tcichemicals.com, tcichemicals.com, sigmaaldrich.com |
| Cy-cBRIDP | 2,2-diphenylcyclopropyl | Cyclohexyl | Cyclopropyl, Cyclohexyl | Cyclohexyl-substituted biphenyl (B1667301) backbone. tcichemicals.com Used in catalytic systems. tcichemicals.com Poor performance in some Sonogashira couplings due to steric bulk. tcichemicals.com |
Cy-vBRIDP: Cyclohexyl Variant Characteristics and Performance
Cy-vBRIDP is a cyclohexyl-substituted variant of the this compound ligand. nih.gov It features a dicyclohexylphosphino group attached to the 1,1-diphenylprop-1-en-2-yl moiety. sigmaaldrich.com,, Like other phosphine ligands, Cy-vBRIDP is employed in catalysis. Its structural characteristics, particularly the presence of the bulky cyclohexyl groups, contribute to its steric profile. sigmaaldrich.com, Studies have included Cy-vBRIDP in comparisons with other phosphine ligands to understand the influence of its specific structure on catalytic outcomes. nih.gov, chemicalbook.com
cBRIDP: Cyclopropyl Variant Electronic and Steric Properties
cBRIDP is characterized by a 2,2-diphenylcyclopropyl core structure. tcichemicals.com, tcichemicals.com, sigmaaldrich.com, sigmaaldrich.com This cyclopropyl variant possesses distinctive steric and electronic attributes that influence its performance as a ligand in catalysis. tcichemicals.com, tcichemicals.com, sigmaaldrich.com, sigmaaldrich.com The electron-rich nature of the cyclopropyl group is understood to accelerate the oxidative addition step in catalytic cycles, while its steric bulk aids in the reductive elimination step. fishersci.ca, tcichemicals.com, sigmaaldrich.com cBRIDP has demonstrated effectiveness in various palladium-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling. tcichemicals.com In Suzuki-Miyaura cross-coupling, cBRIDP has been shown to outperform this compound. fishersci.ca, tcichemicals.com, sigmaaldrich.com, sigmaaldrich.com
Cy-cBRIDP: Cyclohexyl-Cyclopropyl Hybrid Analogues
Cy-cBRIDP represents a hybrid analogue featuring both cyclohexyl and cyclopropyl moieties.,, Structurally, it is characterized by a cyclohexyl-substituted biphenyl backbone. tcichemicals.com This combination of structural elements confers unique steric and electronic properties to the ligand. tcichemicals.com Cy-cBRIDP has been utilized in catalytic systems, particularly for stabilizing palladium nanoparticles in cross-coupling reactions such as Sonogashira couplings. tcichemicals.com However, in some Sonogashira coupling reactions, the high steric bulk and poor electron donation of Cy-cBRIDP have been noted to hinder catalysis, resulting in lower yields compared to other ligands. tcichemicals.com
Impact of Substituent Groups on Phosphorus Atom (e.g., tert-butyl, cyclohexyl)
The nature of the substituent groups directly attached to the phosphorus atom in phosphine ligands significantly impacts their electronic density and steric bulk, which are critical parameters governing their performance in transition-metal-catalyzed reactions. sigmaaldrich.com, Electron-rich and bulky trialkylphosphine ligands, such as those bearing tert-butyl or cyclohexyl groups, are particularly effective in promoting key steps of catalytic cycles, including oxidative addition and reductive elimination. sigmaaldrich.com
In the context of BRIDP ligands and their analogues, the impact of substituents like tert-butyl and cyclohexyl on the phosphorus atom has been a subject of investigation. fishersci.ca The comparison of palladium complexes featuring BRIDP ligands with different phosphorus substituents, such as tert-butyl (in this compound and cBRIDP) and cyclohexyl (in Cy-vBRIDP and Cy-cBRIDP), reveals how these groups influence the ligand's electronic and steric profile and, consequently, the catalytic activity and selectivity. fishersci.ca The ability to tune the steric and electronic properties by varying these substituents provides a strategy for optimizing ligand performance for specific catalytic transformations.,,
Emerging Research Frontiers and Future Directions for Vbridp
Development of Next-Generation vBRIDP-Based Catalytic Systems
Research into this compound-based catalytic systems is actively exploring modifications to the ligand structure and their combination with various metal centers to enhance catalytic efficiency and selectivity. The design of this compound ligands is based on achieving a balance of electron richness and steric hindrance, which are crucial factors in controlling catalytic activity. jst.go.jpresearchgate.net Studies compare the characteristics of palladium complexes formed with this compound ligands bearing different substituent groups, such as tert-butyl and cyclohexyl, to understand their impact on catalytic performance in reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. jst.go.jpresearchgate.net
While this compound has shown effectiveness in certain palladium-catalyzed reactions, related cyclopropyl (B3062369) phosphine (B1218219) ligands, known as cBRIDPs, have demonstrated superior performance in some instances, such as the Suzuki-Miyaura cross-coupling. researchgate.netnih.gov This highlights the ongoing effort to fine-tune the ligand structure to optimize catalytic outcomes. The development of new catalytic systems also involves exploring different palladium precursors and reaction conditions to achieve high yields with low catalyst loading. researchgate.net For example, studies have shown that specialized ligands like Cy-vBRIDP can significantly reduce catalyst loading while increasing turnover numbers in C-N coupling reactions. researchgate.net
Expansion of this compound's Synthetic Applications to Novel Transformations
This compound ligands have been successfully applied in various palladium-catalyzed coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, Hiyama coupling, Negishi coupling, and Stille coupling. jst.go.jpresearchgate.netsigmaaldrich.com Current research aims to expand their application to novel synthetic transformations beyond these established reactions. This includes exploring their utility in reactions involving less reactive substrates, such as aryl chlorides, which are more challenging coupling partners. researchgate.net
The unique structural features of diarylvinylphosphine ligands like this compound are believed to contribute to their efficiency, possibly through interactions between the palladium center and the cis-aryl moiety, which can stabilize catalytic intermediates. researchgate.net Ongoing work investigates the scope of this compound-catalyzed reactions with a wider range of functionalized substrates and the development of methodologies for enantioselective transformations. For instance, research on related phosphine ligands in copper-catalyzed hydrophosphination of cyclopropenes demonstrates the potential for developing asymmetric catalytic systems. nih.govchemrxiv.orgchemrxiv.org
Advanced Computational Design and Prediction of this compound Analogues
Computational chemistry plays a crucial role in the design and prediction of new this compound analogues with tailored properties. mdpi.comresearchgate.net Advanced computational techniques, such as Density Functional Theory (DFT) calculations, are employed to understand the electronic and steric effects of ligand modifications on catalytic performance. researchgate.netcore.ac.uk These calculations can help predict the reactivity and selectivity of potential new ligands before their synthesis. researchgate.net
Computational studies can analyze the interaction between this compound ligands and metal centers, providing insights into the catalytic mechanism and identifying key factors that influence reaction outcomes. researchgate.netcore.ac.uk For example, computational assessments of steric parameters like Tolman cone angles can help quantify the steric bulk of this compound ligands and their analogues, aiding in the rational design of improved catalysts. ub.edu The integration of computational design with experimental validation is a key strategy for accelerating the discovery of next-generation this compound-based catalysts. researchgate.net
Sustainable Chemistry Principles in this compound Application and Synthesis
The application and synthesis of this compound ligands are increasingly being explored within the framework of sustainable chemistry principles. This involves developing more environmentally friendly synthetic routes to this compound and its analogues, reducing waste, and utilizing renewable resources where possible. tarosdiscovery.comrroij.com While specific details on the sustainable synthesis of this compound were not extensively found, the broader field of catalysis is moving towards greener methodologies, such as performing reactions in water or using recyclable catalytic systems. nih.govescholarship.org
The use of this compound in catalytic reactions can contribute to sustainability by enabling more efficient transformations, potentially reducing the amount of reagents and energy required. scitechdaily.com Research into developing catalytic systems that operate under milder conditions, such as room temperature and in aqueous environments, aligns with green chemistry principles and expands the sustainable applications of this compound. nih.gov
Interdisciplinary Research Integrating this compound with Other Scientific Fields
Interdisciplinary research is integrating the use of this compound ligands with other scientific fields to unlock new applications. While the primary application of this compound has been in organic synthesis and catalysis, its unique properties as a phosphine ligand could be relevant in materials science, such as in the development of new functional materials or in the field of optoelectronics, given the use of related compounds in OLEDs. researchgate.net
Furthermore, the application of computational tools and machine learning techniques, as discussed in section 8.3, represents an interdisciplinary approach combining chemistry with data science to accelerate catalyst discovery and optimization. researchgate.netudel.edu The potential for integrating this compound-based catalysis with flow chemistry or other continuous processing techniques could also be an area of interdisciplinary research aimed at developing more efficient and scalable synthetic processes.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12010825 |
| Cy-vBRIDP | 12010824 |
| cBRIDP | Not found |
| Cy-cBRIDP | Not found |
| Phenylmagnesium bromide | 8756 |
| Methyl propionate | 8035 |
| Toluene | 1140 |
| Palladium | 23908 |
| Aryl halides | Not applicable (class of compounds) |
| Arylboronic acids | Not applicable (class of compounds) |
| Amines | Not applicable (class of compounds) |
| Aryl ketones | Not applicable (class of compounds) |
| Aryl bromides | Not applicable (class of compounds) |
| Aryl chlorides | Not applicable (class of compounds) |
| Aryl iodides | Not applicable (class of compounds) |
| Cyclopropenes | Not applicable (class of compounds) |
| Phosphine oxides | Not applicable (class of compounds) |
| Copper | 23978 |
| Phosphines | Not applicable (class of compounds) |
| Uracil | 1146 |
| Picolinamide | 10176 |
| Aryl nonaflates | Not applicable (class of compounds) |
| VincePhos | Not found |
| (t-Bu)3P | 16621412 (This is the substance ID for this compound 97% which is Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine, a synonym for this compound) sigmaaldrich.comsigmaaldrich.comnih.gov |
| XPhos | 16760691 |
| (4-Tol)3P | 6997 |
| MeCgPPh | Not found |
| (R,R)-iPr-DuPhos | Not found |
| DBU | 16047 |
| KO-t-Bu | 6433206 |
| p-toluidine | 7934 |
| 4-bromoanisole | 9552 |
| PTS | Not found |
| [(π-allyl)PdCl]2 | 139031 |
| cBRIDP (mentioned as different from this compound) | Not found |
| Cy-cBRIDP (mentioned as different from this compound) | Not found |
| Pd(PPh3)4 | 161273 |
| NN–AuPPh3 | Not found |
| Pd(OAc)2 | 10496 |
| CyPF-t-Bu | Not found |
| Inosine | 6025 |
| 6-arylpurine ribonucleoside | Not found |
| 2-bromopyridine | 7031 |
| Pd(PPh3)4 | 161273 |
| Methyl propionate | 8035 |
| Phenylmagnesium bromide | 8756 |
| Toluene | 1140 |
| Methyl propionate | 8035 |
| Phenylmagnesium bromide | 8756 |
| Toluene | 1140 |
| Methyl propionate | 8035 |
| Phenylmagnesium bromide | 8756 |
| Toluene | 1140 |
Data Table: Selected Properties of this compound and Cy-vBRIDP
| Property | This compound (Di-tert-butyl) | Cy-vBRIDP (Dicyclohexyl) | Source |
| Molecular Formula | C₂₃H₃₁P | C₂₇H₃₅P | cymitquimica.com, scbt.com |
| Molecular Weight | 338.47 g/mol | 390.54 g/mol | cymitquimica.com, scbt.com |
| CAS Number | 384842-25-5 | 384842-24-4 | sigmaaldrich.com, scbt.com |
| PubChem CID | 12010825 | 12010824 | nih.gov, nih.gov |
| Form | Solid | Not specified (Solid likely) | sigmaaldrich.com |
| Melting Point | 130-133 °C | Not specified | sigmaaldrich.com |
| Purity | >98.0% (HPLC), 97% | 90.0%+ | cymitquimica.com, sigmaaldrich.com, fishersci.ca |
Detailed Research Findings:
Research has shown that this compound ligands, particularly in combination with palladium, are effective catalysts for various cross-coupling reactions. For instance, in Buchwald-Hartwig amination, a catalyst system consisting of BRIDPs and palladium species effectively catalyzes the coupling of aryl halides with amines. jst.go.jpresearchgate.net The efficiency is potentially linked to an interaction between the palladium center and the cis-aryl moiety on the ligand, which stabilizes catalytic intermediates. researchgate.net
Studies comparing this compound with other phosphine ligands in specific reactions have provided valuable insights. While cBRIDP has shown superior performance in some Suzuki-Miyaura cross-coupling reactions, the continued investigation of this compound and its analogues aims to identify optimal ligand structures for different transformations. researchgate.netnih.gov The ability of Cy-vBRIDP to enable high yields with very low catalyst loading in C-N coupling reactions highlights its potential for efficient synthetic processes. researchgate.net
Computational studies have contributed to understanding the behavior of these ligands. DFT calculations have been used to analyze the steric and electronic properties of phosphine ligands, including those structurally related to this compound, and to correlate these properties with catalytic outcomes. core.ac.ukub.edu This computational approach aids in the rational design of new ligands and the prediction of their performance in catalytic reactions. researchgate.net
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying vBRIDP’s biochemical interactions?
- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews and meta-analyses. Use the BRIDGE Guidelines to align the question with local or global health priorities, ensuring multidisciplinary collaboration. Ensure the question is feasible (considering lab resources and time), specific (e.g., "How does this compound modulate enzyme X in vitro?"), and complex (requiring synthesis of structural and kinetic data). Test the question’s clarity via peer review before finalizing .
Q. What experimental design principles are critical for validating this compound’s synthesis pathways?
- Methodological Answer : Adopt a reproducible design with controls for purity (e.g., NMR, HPLC) and yield optimization. Document synthesis steps in triplicate, including temperature, solvent ratios, and catalysts. Use supporting information protocols (e.g., supplementary datasets for crystallographic data) to ensure transparency. Reference the Beilstein Journal of Organic Chemistry standards for compound characterization .
Q. How can researchers ensure ethical compliance when collecting primary data on this compound’s toxicity?
- Methodological Answer : Follow institutional review board (IRB) protocols for in vivo studies, emphasizing humane endpoints and sample size justification. Use documentary analysis of prior toxicological datasets to minimize redundant experimentation. Align objectives with the BRIDGE Guidelines’ ethical framework, prioritizing end-user consultation .
Advanced Research Questions
Q. What strategies resolve contradictions in existing data on this compound’s mechanism of action?
- Methodological Answer : Conduct meta-regression to identify confounding variables (e.g., assay pH, cell lines). Use triangulation by combining quantitative (e.g., IC50 values) and qualitative methods (e.g., molecular docking simulations). Publish negative results in supplementary materials to contextualize discrepancies .
Q. How should interdisciplinary teams design studies to explore this compound’s applications in global health?
- Methodological Answer : Apply the BRIDGE Guidelines’ co-development model:
- Step 1 : Partner with epidemiologists and local health experts to define context-specific objectives.
- Step 2 : Use mixed methods (e.g., surveys, ethnography) to assess this compound’s feasibility in low-resource settings.
- Step 3 : Validate findings via iterative peer review and preprints for rapid knowledge sharing .
Q. What computational and experimental methods validate this compound’s structural stability under varying conditions?
- Methodological Answer :
- Experimental : Perform accelerated stability testing (e.g., thermal gravimetric analysis) across pH levels.
- Computational : Use DFT (Density Functional Theory) simulations to predict degradation pathways. Cross-reference results with crystallography datasets in public repositories (e.g., Cambridge Structural Database) .
Data Analysis and Reporting
Q. How should researchers handle missing or incomplete datasets in this compound studies?
- Methodological Answer : Apply multiple imputation for quantitative gaps, validated via bootstrapping. For qualitative gaps, use triangulation with secondary sources (e.g., patents, conference abstracts). Disclose limitations in the "Experimental" section, citing Beilstein Journal standards for transparency .
Q. What frameworks ensure rigorous peer review for this compound-related preprints?
- Methodological Answer : Adopt the Ten Simple Rules for Good Research Practice :
- Rule 1 : Pre-register hypotheses and methods on platforms like Open Science Framework.
- Rule 4 : Share raw data in FAIR (Findable, Accessible, Interoperable, Reusable) formats.
- Rule 7 : Invite critiques from cross-disciplinary reviewers to address bias .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
